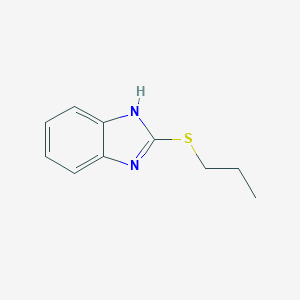

1H-benzimidazol-2-yl propyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXWEMKADONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1h Benzimidazol 2 Yl Propyl Sulfide

Oxidative Transformations of the Sulfide (B99878) Moiety

The sulfur atom in the propyl sulfide group is susceptible to oxidation, a common transformation for thioethers. This reactivity is of significant interest as it can lead to the formation of sulfoxides and sulfones, compounds with altered chemical and physical properties.

The oxidation of benzimidazole (B57391) sulfides is a well-established method for producing their corresponding sulfoxide (B87167) and sulfone derivatives. jmcs.org.mxjchemrev.comresearchgate.net The thioether functional group can be readily converted to a sulfoxide and subsequently to a sulfone under appropriate oxidative conditions. jchemrev.com This transformation is a pivotal step in the metabolism of many benzimidazole-based anthelmintic drugs, where the sulfide is oxidized in the body to the biologically active sulfoxide, and then further to a generally inactive sulfone. jmcs.org.mx

A variety of oxidizing agents can be employed for this transformation. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.org For instance, hydrogen peroxide is a common oxidant, and its reactivity can be modulated by catalysts. Tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides, while niobium carbide under similar conditions favors the formation of sulfones. organic-chemistry.org Other effective oxidizing systems include urea-hydrogen peroxide with phthalic anhydride, which can convert sulfides directly to sulfones without the isolation of the sulfoxide intermediate. organic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent/System | Predominant Product | Reference |

| Sodium Periodate (B1199274) (NaIO₄) in acid medium | Sulfoxide | jmcs.org.mx |

| m-Chloroperoxybenzoic acid (MCPBA) | Sulfoxide/Sulfone | jmcs.org.mx |

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | nih.gov |

The oxidation process introduces a chiral center at the sulfur atom when forming the sulfoxide from a prochiral sulfide, leading to the existence of (R)- and (S)-enantiomers. google.com

Achieving selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone is a key challenge. researchgate.net The mechanism often depends on the chosen oxidant and reaction conditions. For benzimidazole sulfides, a method using sodium periodate in an acidic medium at low temperatures has been shown to be efficient for selective S-oxidation to the sulfoxide. jmcs.org.mx This method's selectivity stems from the fact that under these mild conditions, the sulfoxide formed is less susceptible to further oxidation. jmcs.org.mx

In contrast, stronger oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) are less selective and can lead to the formation of the sulfone. jmcs.org.mx The selectivity of an oxidation reaction can be finely tuned. For example, using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of either sulfoxides or sulfones simply by modifying the reaction conditions. organic-chemistry.org The use of chromic acid in combination with pyridine (B92270) has also been demonstrated as a highly effective system for the controlled and chemoselective oxidation of sulfides to sulfoxides, mitigating the high tendency for over-oxidation seen with chromic acid alone. jchemrev.com

Nucleophilic and Electrophilic Reactivity of the Benzimidazole Ring and Sulfide Linkage

The benzimidazole ring is an amphoteric heterocycle, exhibiting both nucleophilic and electrophilic characteristics. The N1 and N3 atoms of the imidazole (B134444) portion are key sites for reactivity, while the sulfide linkage provides another reactive center.

The benzimidazole ring can be readily alkylated at the nitrogen atoms. chemicalbook.com The presence of a hydrogen atom on one of the annular nitrogens allows for N-alkylation reactions. thieme-connect.de This reaction typically occurs with alkyl halides or other alkylating agents, leading to the formation of 1-alkylbenzimidazole derivatives. chemicalbook.comresearchgate.net For instance, the alkylation of (1H-benzimidazol-2-yl)acetic acid esters with various alkylating agents yields the corresponding (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters. researchgate.net The N-alkylation of the benzimidazole core is a critical step in the synthesis of various complex molecules. google.com Phase-transfer catalysis can be an effective method for N-alkylation, as demonstrated in the N-methylation of 2-substituted benzimidazoles using triethylbenzylammonium chloride as the catalyst. researchgate.net

The sulfanyl (B85325) (thioether) linkage itself can participate in reactions. The sulfur atom can act as a nucleophile. The synthesis of related compounds often involves the reaction of 2-mercaptobenzimidazole (B194830) with an electrophile. For example, refluxing 1,3-dihydro-2H-1,3-benzimidazole-2-thione (a tautomer of 2-mercaptobenzimidazole) with 4-fluorobenzaldehyde (B137897) in the presence of a base results in a nucleophilic substitution reaction to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. mdpi.com The thioether group can also undergo nucleophilic substitution reactions, highlighting its reactivity. evitachem.com

Acid-Base Properties and Protonation Equilibria

Like the parent benzimidazole, 1H-benzimidazol-2-yl propyl sulfide is an amphoteric compound, capable of acting as both a weak acid and a weak base. chemicalbook.comthieme-connect.de

The basicity is attributed to the pyridine-like nitrogen atom (N3), which can be protonated by acids to form salts. chemicalbook.com The pKa for the conjugate acid of benzimidazole itself is approximately 5.5, indicating it is a moderately weak base. chemicalbook.comthieme-connect.de The fusion of the benzene (B151609) ring to the imidazole ring decreases the basicity compared to imidazole (pKa ~7). thieme-connect.de

The acidity is due to the pyrrole-like nitrogen atom (N1), which can be deprotonated by a strong base. thieme-connect.de The pKa for the acidic proton of benzimidazole is around 13.2. thieme-connect.de

Table 2: Acid-Base Properties of the Benzimidazole Moiety

| Property | Description | Approximate pKa (Benzimidazole) | Reference |

| Basicity | Protonation at the pyridine-like N3 atom | 5.5 | chemicalbook.comthieme-connect.de |

| Acidity | Deprotonation of the pyrrole-like N1-H | 13.2 | thieme-connect.de |

Protonation equilibria studies on related complex benzimidazole structures show that protonation occurs at the imidazole imino nitrogen. mdpi.com Spectroscopic studies, including ¹H NMR, confirm that in acidic conditions, significant downfield shifts occur for protons near the benzimidazole unit, which is consistent with protonation at one of the nitrogen atoms. mdpi.com The specific pKa values for this compound would be influenced by the electron-donating or -withdrawing nature of the propyl sulfide substituent, but the fundamental acid-base character is dictated by the benzimidazole core.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Benzimidazol 2 Yl Propyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 1H-benzimidazol-2-yl propyl sulfide (B99878) provides characteristic signals that confirm the presence of the propyl and benzimidazole (B57391) moieties. The propyl group typically exhibits a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the sulfur atom. For instance, in a related benzimidazole sulfide, the propyl group protons appeared as a triplet at δ 0.99 ppm (CH₃), a sextet at δ 1.60 ppm (CH₂), and a triplet at δ 2.84 ppm (CH₂S). jmcs.org.mx The aromatic protons of the benzimidazole ring system typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The N-H proton of the benzimidazole ring gives a broad singlet, the chemical shift of which can be variable and is often confirmed by D₂O exchange. jmcs.org.mx

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the three different carbon atoms of the propyl group and for the carbon atoms of the benzimidazole ring. The chemical shifts of the benzimidazole carbons provide insight into the electronic environment of the heterocyclic ring. For example, in a similar benzimidazole derivative, the carbon atoms of the benzimidazole ring were observed in the range of δ 114-154 ppm. mdpi.com

| ¹H-NMR Data for a Representative Benzimidazole Sulfide | |

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (propyl) | 0.99 (triplet) |

| -CH₂- (propyl) | 1.60 (sextet) |

| -S-CH₂- (propyl) | 2.84 (triplet) |

| Aromatic-H | 7.14-7.25 (multiplet) |

| N-H | 9.55 (broad singlet) |

| ¹³C-NMR Data for a Representative Benzimidazole Derivative | |

| Assignment | Chemical Shift (δ, ppm) |

| Propyl carbons | ~13-35 |

| Aromatic/Heterocyclic carbons | ~114-154 |

Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The electron ionization (EI) mass spectrum of 1H-benzimidazol-2-yl propyl sulfide would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. For instance, a related compound, 2-(methylthio)-5-(propylthio)-1H-benzimidazole, showed a molecular ion in its mass spectrum. jmcs.org.mx High-resolution mass spectrometry (HR-MS) can confirm the elemental composition. For example, the calculated m/z for a similar benzimidazole sulfide, C₁₂H₁₅N₃O₃S, was 281.0834, with the found value being 281.0820, confirming its molecular formula. jmcs.org.mx

Fragmentation patterns observed in the mass spectrum provide valuable structural information. The fragmentation of this compound would likely involve the cleavage of the propyl group and fragmentation of the benzimidazole ring, yielding characteristic fragment ions that can be used to piece together the molecule's structure.

| Mass Spectrometry Data for a Representative Benzimidazole Sulfide | |

| Technique | Observation |

| MS (EI) | Presence of the molecular ion peak (M⁺). |

| HR-MS (EI) | Accurate mass measurement confirming the molecular formula. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the benzimidazole ring. jmcs.org.mx

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions for the propyl group will be observed in the 2850-2960 cm⁻¹ region. e-journals.in

C=N and C=C Stretch: These absorptions from the benzimidazole ring are expected in the 1450-1650 cm⁻¹ region. e-journals.in

C-S Stretch: A weaker absorption in the range of 600-800 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3500 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=N, C=C Stretch (Aromatic) | 1450-1650 |

| C-S Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the benzimidazole ring system. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore. For instance, a study on benzimidazole derivatives reported UV-Vis absorption maxima in the range of 258-432 nm in DMF. ekb.eg The electronic properties, such as the HOMO-LUMO energy gap, can be correlated with the UV-Vis spectral data. cyberleninka.ru

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Column Chromatography: This technique is widely used for the purification of the compound on a larger scale. Silica gel is a common stationary phase for the separation of benzimidazole derivatives. e-journals.in

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final product with high accuracy. A single, sharp peak in the chromatogram is indicative of a pure compound. For example, the purity of a related benzimidazole sulfoxide (B87167) was confirmed by HPLC, showing a single peak with a specific retention time. jmcs.org.mx

These chromatographic methods are crucial for ensuring that the characterized compound is free from starting materials, byproducts, and other impurities, which is critical for any subsequent use.

Computational and Theoretical Investigations of 1h Benzimidazol 2 Yl Propyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties at the electronic level. These methods are used to determine stable molecular geometries, understand electron distribution, and predict chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. science.gov It is particularly effective for optimizing molecular geometries and calculating various electronic properties. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide results that align well with experimental data. mdpi.comresearchgate.net

The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. This provides key data on bond lengths, bond angles, and dihedral angles. For instance, in a study on N-Butyl-1H-benzimidazole, DFT calculations were used to determine these parameters. researchgate.net The presence of a butyl substituent was found to have no significant effect on the core benzimidazole structure, with calculated C-N bond lengths and C-N-C angles showing good agreement with experimental values. mdpi.comresearchgate.net Similar calculations for 1H-benzimidazol-2-yl propyl sulfide (B99878) would elucidate the precise three-dimensional arrangement of its atoms and the influence of the propyl sulfide group on the benzimidazole ring system.

Table 1: Theoretical Optimized Structural Parameters of a Representative Benzimidazole Derivative (N-Butyl-1H-benzimidazole) Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N26 | 1.386 | N26-C7-N27 | 113.4 |

| C2-N27 | 1.387 | C1-N26-C7 | 104.9 |

| C7-N26 | 1.377 | C2-N27-C7 | 106.8 |

| C7-N27 | 1.306 | C13-C16-C19 | 112.5 |

| C13-C16 | 1.534 | C16-C19-C22 | 112.5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. cyberleninka.ru A large energy gap indicates high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. researchgate.net For example, in a quantum chemical analysis of a related compound, methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, the HOMO-LUMO energy gap was calculated to be 1.4552 eV, indicating moderate chemical reactivity. cyberleninka.ru In studies of other benzimidazole derivatives, these gaps typically range from 4.46 to 5.44 eV, depending on the specific substituents. researchgate.netresearchgate.net From the HOMO and LUMO energy values, other quantum chemical parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical potential (μ) can be derived to further characterize the molecule's reactivity. mdpi.comresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Representative Benzimidazole Derivative (N-Butyl-1H-benzimidazole) Data derived from HOMO and LUMO energies calculated at the DFT/B3LYP/6-31++G(d,p) level. researchgate.net

| Parameter | Value (eV) | Formula |

| EHOMO | -6.26 | - |

| ELUMO | -0.82 | - |

| Energy Gap (ΔE) | 5.44 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.26 | -EHOMO |

| Electron Affinity (A) | 0.82 | -ELUMO |

| Electronegativity (χ) | 3.39 | (I + A) / 2 |

| Chemical Hardness (η) | 2.72 | (I - A) / 2 |

| Chemical Potential (μ) | -3.39 | -(I + A) / 2 |

Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing a molecule's reactivity towards charged reactants. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color-coded scheme to visualize the charge distribution. nih.gov Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.denih.gov

In benzimidazole derivatives, MEP analyses consistently show that the most negative regions are located around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons, making them primary sites for electrophilic interactions. nih.govmdpi.com Conversely, the hydrogen atom attached to the imidazole nitrogen (N-H) and other hydrogens in the molecule typically exhibit a positive potential, identifying them as electrophilic centers. mdpi.comresearchgate.net This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. uni-muenchen.demdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It examines intramolecular charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. nih.govacs.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.comresearchgate.net

For benzimidazole derivatives, NBO analysis reveals significant delocalization of electron density from lone pair electrons on nitrogen and sulfur atoms to antibonding orbitals (π* or σ*) of the ring system. nih.govmdpi.com For example, in N-Butyl-1H-benzimidazole, strong intramolecular interactions of σ and π electrons from donor C-N and C-C bonds with acceptor C-N and C-C bonds contribute to the molecule's stabilization. mdpi.comresearchgate.net The magnitude of the E(2) values indicates the intensity of the interaction; higher values signify a greater degree of conjugation and stabilization. mdpi.comacs.org This analysis helps to rationalize the electronic structure and stability of the molecule. uni-muenchen.dewisc.edu

Table 3: Selected NBO Second-Order Perturbation Energies E(2) for a Representative Benzimidazole Derivative (N-Butyl-1H-benzimidazole) mdpi.comresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C1–C2) | σ(C1–C6) | 4.63 |

| σ(C1–C2) | σ(C1–N26) | 0.86 |

| σ(C1–C2) | σ*(C6–H11) | 2.42 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. cyberleninka.rud-nb.info This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of 1H-benzimidazol-2-yl propyl sulfide have been the subject of numerous docking studies against various biological targets. For instance, a structurally similar compound, methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, showed a strong binding affinity of -6.8 kcal/mol with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. cyberleninka.ru Other benzimidazole derivatives have been docked against targets such as cyclin-dependent kinase-8 (CDK8) for colon cancer, d-nb.info carbonic anhydrase-II for use as diuretics or anti-glaucoma agents, nih.gov and Candida sterol 14-α demethylase (CYP51) for antifungal activity. nih.gov These studies typically reveal that the benzimidazole core interacts with key amino acid residues in the protein's active site, often through hydrogen bonds involving the imidazole nitrogen atoms. nih.govd-nb.info

Table 4: Molecular Docking Results for Various Benzimidazole Derivatives with Biological Targets

| Benzimidazole Derivative | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Reference |

| Methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | VEGFR-2 | -6.8 | cyberleninka.ru |

| 2-(propylthio)benzimidazole-N-acylhydrazone derivative | Carbonic Anhydrase-II | - (IC50: 14.5 µM) | nih.gov |

| Benzimidazole–thiadiazole hybrid | Candida CYP51 | -10.928 | nih.gov |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(thiazolidin-3-yl) acetamide | Cyclin-dependent kinase-8 (CDK8) | - (High Cytotoxicity) | d-nb.info |

Topological Analysis of Electron Density (AIM, RDG, ELF, LOL)

Topological analysis of electron density provides a profound description of chemical bonding and non-covalent interactions within a molecule. mdpi.comresearchgate.net Several methods are employed for this purpose:

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize chemical bonds. acs.org The presence of a bond critical point (BCP) between two atoms indicates a bonding interaction. tandfonline.com

Reduced Density Gradient (RDG): The RDG method is used to visualize and identify non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.comresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. acs.orgresearchgate.net The color-coded maps generated by these analyses confirm the presence of bonding and non-bonding electrons, providing a visual representation of the molecule's electronic structure. mdpi.comresearchgate.net

For N-Butyl-1H-benzimidazole, these topological analyses have confirmed the nature of covalent bonds and weaker non-covalent interactions within the molecule, corroborating the findings from other computational methods. mdpi.comresearchgate.net Such analyses for this compound would provide a detailed map of its bonding framework and intramolecular interactions.

Prediction of Spectroscopic Properties from Computational Models

The primary method employed in these studies is DFT, often utilizing the B3LYP functional with various basis sets like 6-311++G** or 6-31G(d,p). walshmedicalmedia.comekb.egscispace.com For predicting NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. beilstein-journals.orgresearchgate.net Time-dependent DFT (TD-DFT) is the standard for calculating electronic absorption spectra. researchgate.netatlantis-press.com By analyzing the computational data from closely related molecules, we can extrapolate the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational models can predict both ¹H and ¹³C NMR chemical shifts. For benzimidazole derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. The calculated chemical shifts for 2-(methylthio)benzimidazole (B182452), a close structural analog, provide a strong basis for predicting the spectrum of this compound. walshmedicalmedia.comresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzimidazole ring, the N-H proton, and the propyl chain. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their exact shifts and coupling patterns determined by their position on the benzene (B151609) ring. The N-H proton is expected to be a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The protons of the propyl group will appear in the upfield region, with the methylene (B1212753) group attached to the sulfur atom being the most deshielded of the three.

The ¹³C NMR spectrum will show signals for the carbon atoms of the benzimidazole core and the propyl sulfide substituent. The carbons of the benzene ring will resonate in the aromatic region (typically 110-140 ppm), while the C2 carbon, bonded to both nitrogen and sulfur, will have a characteristic downfield shift. The carbons of the propyl chain will appear in the aliphatic region of the spectrum.

Below are the predicted ¹H and ¹³C NMR chemical shifts for the analogous compound, 2-(methylthio)benzimidazole, calculated at the B3LYP/6-311++G** level of theory. walshmedicalmedia.com These values serve as a reliable estimate for the expected chemical shifts in this compound, with the understanding that the propyl group will introduce its own characteristic signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(methylthio)benzimidazole

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 152.4 | - |

| C4/C7 | 114.1 | 7.25 |

| C5/C6 | 122.8 | 7.15 |

| C3a/C7a | 138.9 | - |

| N-H | - | 12.5 |

| S-CH₃ | 15.8 | 2.80 |

Data sourced from computational studies on 2-(methylthio)benzimidazole and presented as a predictive model for this compound. walshmedicalmedia.comresearchgate.net

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. The calculated vibrational modes for 2-(methylthio)benzimidazole can be used to anticipate the key spectral features of this compound. walshmedicalmedia.comresearchgate.net

Key expected vibrational modes include:

N-H stretching: A prominent band is expected in the region of 3100-3500 cm⁻¹, which can be broadened due to hydrogen bonding. walshmedicalmedia.com

C-H stretching: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations, characteristic of the benzimidazole ring, are expected in the 1400-1650 cm⁻¹ range.

C-S stretching: The stretching vibration of the carbon-sulfur bond is typically weaker and found in the 600-800 cm⁻¹ region.

The following table presents a selection of calculated vibrational frequencies for 2-(methylthio)benzimidazole, which are expected to be similar for this compound.

Predicted Vibrational Frequencies for 2-(methylthio)benzimidazole

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | 3490 |

| Aromatic C-H stretch | 3060 - 3090 |

| Aliphatic C-H stretch (methyl) | 2930 - 3010 |

| C=N/C=C ring stretch | 1450 - 1620 |

| C-N stretch | 1380 |

| C-S stretch | 740 |

Frequencies are scaled and based on calculations for 2-(methylthio)benzimidazole at the B3LYP/6-311++G* level of theory.* walshmedicalmedia.comresearchgate.net

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules, providing insight into their UV-Vis characteristics. For benzimidazole derivatives, the absorption bands are typically due to π → π* transitions within the aromatic system. atlantis-press.com The presence of the propyl sulfide group at the 2-position is expected to influence the electronic structure and thus the absorption maxima.

Computational studies on similar benzimidazole derivatives suggest that this compound will exhibit characteristic absorption bands in the ultraviolet region. atlantis-press.com The predicted UV-Vis spectrum for 5-amino-2-mercaptobenzimidazole (B160934), for instance, shows absorption maxima that are well-reproduced by TD-DFT calculations. atlantis-press.com

Predicted UV-Vis Absorption for a Related Benzimidazole Derivative

| Transition | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) |

| π → π | ~244 | > 0.1 |

| π → π | ~314 | > 0.2 |

Data is for 5-amino-2-mercaptobenzimidazole and serves as an illustrative example. atlantis-press.com

Exploration of Biological Activities of 1h Benzimidazol 2 Yl Propyl Sulfide and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Activity

Derivatives of 1H-benzimidazol-2-yl propyl sulfide (B99878) have demonstrated a broad spectrum of antimicrobial efficacy, inhibiting the growth of various pathogenic bacteria and fungi.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Numerous studies have highlighted the potential of benzimidazole (B57391) derivatives as antibacterial agents. A series of S-alkyl benzimidazole-thienopyrimidines, which are derivatives, showed antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Another study synthesized a library of 53 benzimidazole derivatives, with some displaying notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin. nih.gov

Specifically, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited potent activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and MRSA, with MIC values ranging from 2 to 16 μg/mL. nih.gov These findings underscore the potential of this class of compounds in combating bacterial resistance.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Escherichia coli | 2 - 16 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Streptococcus faecalis | 2 - 16 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus (MSSA) | 2 - 16 | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus (MRSA) | 2 - 16 | nih.gov |

| 5-halobenzimidazole derivatives | Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | nih.gov |

| S-alkyl benzimidazole-thienopyrimidines | Gram-positive & Gram-negative bacteria | Not specified | mdpi.comresearchgate.net |

Antifungal Efficacy (e.g., Candida species)

The antifungal potential of 1H-benzimidazol-2-yl propyl sulfide derivatives has been extensively evaluated, particularly against Candida species, which are common causes of fungal infections in humans. A study on benzimidazole-oxadiazole compounds revealed moderate to potent antifungal activities against various Candida strains, with some compounds showing comparable activity to the reference drugs Amphotericin B and ketoconazole. nih.gov For instance, certain derivatives exhibited MIC50 values of 1.95 µg/mL against C. albicans. nih.gov

Another investigation into alkylated mono-, bis-, and trisbenzimidazole derivatives found that many of the bisbenzimidazole compounds had moderate to excellent antifungal activities against all tested fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The antifungal activity of these bisbenzimidazoles was noted to be dependent on the length of the alkyl chain. nih.gov Furthermore, a series of S-alkyl benzimidazole-thienopyrimidines also demonstrated activity against the Candida albicans fungal strain. mdpi.comresearchgate.net

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Bisbenzimidazole derivatives | Various fungal strains | 0.975 - 15.6 | nih.gov |

| Benzimidazole-oxadiazole derivatives | Candida albicans | 1.95 (MIC50) | nih.gov |

| Benzimidazole-oxadiazole derivatives | Candida krusei | 7.8 (MIC50) | nih.gov |

| Benzimidazole-oxadiazole derivatives | Candida parapsilosis | 31.25 (MIC50) | nih.gov |

| S-alkyl benzimidazole-thienopyrimidines | Candida albicans | Not specified | mdpi.comresearchgate.net |

Antitubercular Screening

Tuberculosis remains a significant global health issue, and the search for new antitubercular agents is ongoing. researchgate.net Benzimidazole derivatives have emerged as a promising class of compounds in this area. In vitro screening of various 2,5,6-trisubstituted benzimidazoles and other 1H-benzo[d]imidazole derivatives has shown potent activity against Mycobacterium tuberculosis. nih.gov One study reported that a series of 2,5-disubstituted benzimidazole derivatives exhibited MIC99 values in the range of 0.195-100 µM against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Specifically, one benzimidazolium salt derivative showed antituberculosis activity with a MIC value of 2 μg/ml. nih.gov

In Vitro Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a major focus of research, revealing their potential as anticancer agents.

Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, DLD-1, MDA-MB-231)

Derivatives of this compound have demonstrated significant cytotoxicity against a range of human cancer cell lines. In a study evaluating a novel benzimidazole salt, the compound exhibited considerable cytotoxicity with IC50 values of 25.14 µM for HepG2 (liver cancer), 41.97 µM for DLD-1 (colorectal cancer), and 22.41 µM for MCF-7 (breast cancer) cells after 72 hours of treatment. jksus.org Another benzimidazole derivative, se-182, showed potent cytotoxic activity against HepG2 cells with an IC50 of 15.58 µM and against DLD-1 cells with an IC50 of 65.89 µM. jksus.org

Furthermore, a series of 1H-benzimidazol-2-yl hydrazones displayed time-dependent cytotoxicity against the MDA-MB-231 (triple-negative breast cancer) cell line, with IC50 values ranging from 40 to 60 μM after 48 hours and decreasing to 13 to 20 μM after 72 hours. nih.gov Another study found that certain N,2,6-trisubstituted 1H-benzimidazole derivatives could kill HepG2 and MDA-MB-231 cancer cells with low µM IC50 values, ranging from 2.39 to 10.95 µM. rsc.org

| Compound Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Benzimidazole salt (Compound 3) | HepG2 | 25.14 | 72 | jksus.org |

| Benzimidazole salt (Compound 3) | DLD-1 | 41.97 | 72 | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | Not specified | jksus.org |

| Benzimidazole derivative (se-182) | DLD-1 | 65.89 | Not specified | jksus.org |

| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 | 40 - 60 | 48 | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 | 13 - 20 | 72 | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazole derivatives | HepG2 | 2.39 - 10.95 | Not specified | rsc.org |

| N,2,6-trisubstituted 1H-benzimidazole derivatives | MDA-MB-231 | 2.39 - 10.95 | Not specified | rsc.org |

Antiprotozoal and Anthelmintic Activities (e.g., Giardia lamblia, Entamoeba histolytica, Trichinella spiralis)

The antiparasitic properties of this compound derivatives have also been investigated. A study involving 18 synthesized benzimidazole derivatives tested their in vitro activity against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results indicated that most of the tested compounds were more active as antiprotozoal agents than the standard drug Metronidazole. nih.gov

Another series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives also demonstrated strong activity against Giardia intestinalis and Entamoeba histolytica, with IC50 values in the nanomolar range, proving to be even more effective than Metronidazole. nih.gov Additionally, a library of 1H-benzimidazol-2-yl hydrazones exhibited excellent in vitro anthelmintic activity against isolated Trichinella spiralis muscle larvae. researchgate.net

Other Biological Activities under Investigation (In Vitro)

The therapeutic potential of this compound and its derivatives extends beyond a single target, with ongoing in vitro research exploring a wide spectrum of biological activities. These investigations have revealed promising efficacy in several areas, including the inhibition of parasitic, viral, and inflammatory pathways, as well as notable antioxidant effects. The following sections detail the findings from these in vitro studies.

Antimalarial Activity

The benzimidazole scaffold is a key feature in a variety of derivatives that have been assessed for their potential to combat malaria. In vitro studies have demonstrated that these compounds can be effective against Plasmodium falciparum, the parasite responsible for the most severe form of the disease.

Research into 2-phenyl-1H-benzimidazole derivatives has shown significant in vitro activity against P. falciparum, with the most effective compounds displaying IC50 values ranging from 18 nM to 1.30 µM. nih.gov Similarly, the introduction of an acrylonitrile (B1666552) group as a linker in benzimidazole derivatives resulted in compounds with potent inhibitory activity against the 3D7 and RKL9 strains of the parasite, with IC50 values of 0.69 µM and 3.41 µM, respectively. nih.gov Further modifications, such as adding an amino group at the C-2 position, have yielded compounds with fast-acting anti-Plasmodium effects in vitro. One notable derivative showed an IC50 of 79 nM against the chloroquine-sensitive NF54 strain and 335 nM against the multi-resistant K1 strain. nih.gov

Other complex derivatives, including tricyclic pyrido[1,2-a]benzimidazoles, have also been identified as promising antimalarial agents, exhibiting submicromolar IC50 values in vitro. nih.gov Studies on various benzimidazole derivatives have consistently shown submicromolar activity against the asexual blood stages of P. falciparum. up.ac.za Some of these compounds also demonstrate activity against the transmissible gametocyte stages of the parasite, indicating a potential role in blocking malaria transmission. up.ac.za The mechanism for some of these derivatives is believed to involve the inhibition of hemozoin formation, a crucial process for the parasite's survival. up.ac.za

Table 1: In Vitro Antimalarial Activity of Selected Benzimidazole Derivatives

| Derivative Class | Parasite Strain(s) | Measured Activity (IC50) |

|---|---|---|

| 2-phenyl-1H-benzimidazoles | P. falciparum | 18 nM - 1.30 µM nih.gov |

| 2-amino-1H-benzimidazoles | P. falciparum NF54 (chloroquine-sensitive) | 79 nM nih.gov |

| 2-amino-1H-benzimidazoles | P. falciparum K1 (multi-resistant) | 335 nM nih.gov |

| Benzimidazoles with acrylonitrile linker | P. falciparum 3D7 | 0.69 µM nih.gov |

Antiviral Activity

Derivatives of benzimidazole have been the subject of extensive in vitro antiviral research, demonstrating a broad spectrum of activity against various viral pathogens.

One study highlighted a benzimidazole derivative, compound 7a, which features a pyridyl moiety and a nitro-group, for its significant antiviral effect against the Coxsackie B5 virus. nih.gov Other research has focused on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Many of these compounds showed potent in vitro activity against the Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Certain derivatives within this series, particularly those with a (quinolizidin-1-yl)alkyl group, were also moderately active against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie virus B2 (CVB2). nih.gov

Furthermore, novel 5-nitro-1H-benzimidazole derivatives have been synthesized and evaluated for their antiviral properties. researchgate.net Specific compounds from this series, namely 17a (Z), 17b (E), and 18a (Z), were identified as particularly promising due to their in vitro activity against the rotavirus Wa strain. researchgate.net These findings underscore the versatility of the benzimidazole structure in the development of new antiviral agents.

Table 2: In Vitro Antiviral Activity of Selected Benzimidazole Derivatives

| Derivative Class | Virus | Measured Activity |

|---|---|---|

| n-benzenesulphonyl-2-(pyridylethyl) benzimidazole (Compound 7a) | Coxsackie B5 virus | Good antiviral activity nih.gov |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl] benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50 values as low as 20 nM nih.gov |

| 1-[(quinolizidin-1-yl)alkyl]-2-[(benzotriazol-1/2-yl)methyl] benzimidazoles | Bovine Viral Diarrhoea Virus (BVDV) | Moderate activity nih.gov |

| 1-[(quinolizidin-1-yl)alkyl]-2-[(benzotriazol-1/2-yl)methyl] benzimidazoles | Yellow Fever Virus (YFV) | Moderate activity nih.gov |

| 1-[(quinolizidin-1-yl)alkyl]-2-[(benzotriazol-1/2-yl)methyl] benzimidazoles | Coxsackie virus B2 (CVB2) | Moderate activity nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been investigated through various in vitro assays, revealing their ability to modulate key inflammatory pathways.

A series of 2-substituted benzimidazole derivatives were assessed for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Using a Luminol-enhanced chemiluminescence assay, several compounds, including B2, B4, B7, and B8, demonstrated IC50 values lower than the standard anti-inflammatory drug, ibuprofen (B1674241). nih.gov This suggests a potent inhibitory effect on COX enzymes, which are central to the inflammatory process.

Further studies have explored the impact of benzimidazole derivatives on pro-inflammatory cytokines. researchgate.net In vitro experiments using mouse RAW264.7 macrophages showed that synthesized compounds effectively inhibited the lipopolysaccharide-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net Strong inhibition of secretory phospholipase A2 was observed for derivatives with trifluoromethyl and methoxy (B1213986) substitutions, while a compound containing a pyridine (B92270) ring with an amino group showed potent inhibition of 5-lipoxygenase. researchgate.net These findings indicate that benzimidazole derivatives can target multiple key mediators of inflammation.

Table 3: In Vitro Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Derivative/Assay | Target/Cell Line | Key Finding |

|---|---|---|

| 2-substituted benzimidazoles (B2, B4, B7, B8) | COX Enzymes (Luminol-enhanced chemiluminescence assay) | IC50 values lower than standard ibuprofen nih.gov |

| Various benzimidazole derivatives | RAW264.7 Macrophages | Effective inhibition of LPS-induced TNF-α and IL-6 secretion researchgate.net |

| Benzimidazoles with trifluoromethyl/methoxy substitutions | Secretory Phospholipase A2 | Strong inhibition researchgate.net |

Antioxidant Activity

Benzimidazole derivatives have been shown to possess significant antioxidant properties in various in vitro models. These studies typically measure the compounds' ability to scavenge free radicals or inhibit oxidative processes.

One study investigated a series of 2-substituted benzimidazoles and found that compound 2a exhibited higher in vitro antioxidant activity than the standard, ascorbic acid, as measured by DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging percentage. semanticscholar.org Another group of 2-aryl-1-arylmethyl-1H-benzimidazoles was also found to be reactive toward the DPPH radical, demonstrating considerable reducing ability. nih.gov

The antioxidant effects have also been assessed by measuring the inhibition of lipid peroxidation (LPO). A study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives found that most compounds had LPO inhibitory activity, with rates ranging from 15-57%. nih.gov The most active compound in this series, which contained a p-bromophenyl substituent, achieved 57% inhibition of LPO, compared to 65% inhibition by the standard butylated hydroxytoluene (BHT). nih.gov Additionally, newly synthesized 1H-benzimidazole-2-yl hydrazones, particularly those with 2,3- and 3,4-dihydroxy substitutions, proved to be the most effective radical scavengers in DPPH and ABTS assays. unl.pt

Table 4: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Derivative Class | Assay Method | Result |

|---|---|---|

| 2-substituted benzimidazole (Compound 2a) | DPPH Scavenging | Higher activity than ascorbic acid semanticscholar.org |

| 2-aryl-1-arylmethyl-1H-benzimidazoles | DPPH Scavenging | Reactive toward DPPH radical nih.gov |

| 2-(2-(p-bromophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide | Lipid Peroxidation (LPO) Inhibition | 57% inhibition nih.gov |

Mechanistic Elucidation of Biological Actions at the Molecular Level

Molecular Interactions with DNA and Nucleic Acids

The benzimidazole (B57391) scaffold, a core component of 1H-benzimidazol-2-yl propyl sulfide (B99878), is recognized for its ability to interact with DNA. These interactions are typically non-covalent and can occur through modes such as groove binding. semanticscholar.org The structural similarity of the benzimidazole ring system to naturally occurring purine (B94841) bases allows it to fit within the minor groove of the DNA double helix, particularly at sequences rich in adenine (B156593) and thymine (B56734) (AT). semanticscholar.orgajgreenchem.com This binding can alter the conformation of DNA, which in turn may interfere with the biological functions of DNA-binding proteins like transcription factors and enzymes involved in DNA replication and repair. researchgate.net

While direct studies on the DNA interaction of 1H-benzimidazol-2-yl propyl sulfide are not extensively documented, research on related benzimidazole derivatives provides strong evidence for this mechanism. For instance, electrochemical studies on 2-(1H-benzimidazol-2-yl) phenol (B47542) have demonstrated its ability to interact with both single-stranded and double-stranded DNA, suggesting it could serve as a DNA-binding agent. researchgate.net The binding affinity and mode can be influenced by the nature of the substituents on the benzimidazole ring. semanticscholar.org Therefore, the propyl sulfide group at the 2-position of this compound is expected to modulate the electronic and steric properties that govern its interaction with nucleic acids.

Inhibition of Key Enzymes and Proteins

A primary mode of action for many benzimidazole derivatives is the targeted inhibition of specific enzymes and proteins that are vital for cellular function and proliferation. This targeted inhibition is often the basis for their therapeutic potential.

Enoyl-ACP Reductase Inhibition

VEGFR-2 Kinase Activity Modulation

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. ajgreenchem.com The inhibition of VEGFR-2 is a significant strategy in cancer therapy to halt tumor growth and metastasis. ajgreenchem.com Several benzimidazole derivatives have been developed as multi-target receptor tyrosine kinase inhibitors that act on VEGFR-2. nih.govresearchgate.net

A molecular docking study of a closely related compound, methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, with VEGFR-2 has provided valuable insights. The study revealed a strong binding affinity, with a Vina score of -6.8 kcal/mol, indicating a stable ligand-receptor complex. cyberleninka.ru This suggests that the "propylsulfanyl-1H-benzimidazol" core, which is structurally analogous to this compound, has the potential to effectively target the VEGFR-2 kinase domain. cyberleninka.ru The interaction of these compounds with the kinase's active site can block the signaling pathways that lead to endothelial cell proliferation and migration. ajgreenchem.com

Interactive Data Table: VEGFR-2 Kinase Inhibition by Benzimidazole Derivatives

| Compound | Target | IC50 (µM) | Cell Lines Affected |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide | EGFR, VEGFR-2 , PDGFR | Not specified | Not specified |

| Benzimidazole-linked-1,3,4-thiadiazol-2-amine (AP17) | VEGFR-2 | 1.86 | A-549, HEK-293, MCF-7, MDA-MB-231 |

| Benzimidazole-linked-1,3,4-thiadiazol-2-amine (AP29) | VEGFR-2 | 3.84 | Not specified |

| 1,2-disubstituted 1H-benzimidazole (Hybrid 95) | VEGFR-2 | 1.98 (against HepG-2) | HepG-2, HUVEC |

Note: Data is for related benzimidazole derivatives and not this compound itself. ajgreenchem.comnih.govnih.gov

Microtubule Polymerization Disruption

A well-established mechanism of action for a broad range of benzimidazole compounds is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. Benzimidazoles are known to bind to β-tubulin, a subunit of microtubules, at the colchicine-binding site. nih.gov This binding inhibits the polymerization of tubulin into microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov

Studies on 1H-benzimidazol-2-yl hydrazones have demonstrated their ability to elongate the nucleation phase and slow down tubulin polymerization in a manner comparable to the known microtubule inhibitor, nocodazole. nih.gov While the propyl sulfide moiety at the 2-position of the benzimidazole ring in this compound will influence its specific binding characteristics, the inherent ability of the benzimidazole scaffold to interact with tubulin provides a strong basis for this mechanism of action.

tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition

The bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for the proper functioning of tRNA and, consequently, for bacterial survival. researchgate.net This makes it an attractive target for the development of new antibacterial agents. researchgate.netmdpi.com Research into novel TrmD inhibitors has led to the exploration of heterocyclic hybrids containing the benzimidazole scaffold. researchgate.netmdpi.comresearchgate.net

Molecular docking studies have shown that S-alkylated benzimidazole-thienopyrimidine hybrids exhibit a high affinity for the TrmD enzyme isolated from Pseudomonas aeruginosa. researchgate.netmdpi.comresearchgate.net These findings suggest that the benzimidazole core can serve as a crucial pharmacophore for designing TrmD inhibitors. The specific structural features of these hybrid molecules, including the benzimidazole moiety, are thought to be critical for their binding to the enzyme's active site and subsequent inhibitory activity. evitachem.com

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

In fungi, the integrity of the cell membrane is dependent on ergosterol, a sterol that is analogous to cholesterol in mammals. nih.gov The ergosterol biosynthesis pathway, therefore, presents a key target for antifungal agents. nih.govdntb.gov.uaresearchgate.net Certain benzimidazole derivatives have been shown to exert their antifungal effects by inhibiting this pathway. nih.govdntb.gov.uaresearchgate.net This mechanism is distinct from the more commonly observed microtubule disruption caused by other benzimidazoles.

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1) is a critical component of this pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death. nih.gov Studies on benzimidazole-1,2,4-triazole hybrid compounds have demonstrated their ability to inhibit ergosterol biosynthesis in a concentration-dependent manner. nih.govdntb.gov.uaresearchgate.net This indicates that the benzimidazole scaffold can be effectively utilized in the design of antifungal agents that target the fungal cell membrane.

Interactive Data Table: Ergosterol Biosynthesis Inhibition by Benzimidazole Derivatives

| Compound | Target Organism | Effect |

| Benzimidazole-1,2,4-triazole hybrid (5w) | C. albicans | Concentration-dependent inhibition of ergosterol biosynthesis |

| Benzimidazole-1,2,4-triazole hybrid (5d) | C. albicans | Concentration-dependent inhibition of ergosterol biosynthesis |

| Benzimidazole-thiazole hybrid (BT-23) | Candida strains | Ergosterol biosynthesis inhibitor at 0.78–3.12 µg/mL |

Note: Data is for related benzimidazole derivatives and not this compound itself. researchgate.netsemanticscholar.org

Induction of Apoptosis and Cell Cycle Arrest Pathways

The benzimidazole scaffold is a core component in many compounds found to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.govnih.gov This is a crucial mechanism for anti-cancer activity, as it prevents the uncontrolled proliferation of malignant cells.

Similarly, other benzimidazole derivatives have demonstrated the ability to disrupt the cell cycle at various phases. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle in the G1 and G2 phases in A549 (lung cancer) cells and the G1 and S phases in MDA-MB-231 (breast cancer) cells. mdpi.com This disruption of normal cell cycle progression ultimately leads to apoptotic cell death. nih.govmdpi.com Studies have shown that these effects can be mediated by influencing the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors and subsequent caspase activation. nih.gov

The compound Fenbendazole, which also contains the benzimidazole core, has been shown to induce apoptosis in human non-small cell lung cancer cell lines (H460 and A549) in a dose-dependent manner, while having a lesser effect on normal primary cells. nih.gov Furthermore, studies on certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives demonstrated an ability to trigger caspase-3/7 activation in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells. nih.gov

Table 1: Effects of Benzimidazole Derivatives on Cell Cycle and Apoptosis

Receptor Tyrosine Kinase (RTK) Inhibition Profiles (e.g., EGFR, PDGFR)

Receptor tyrosine kinases (RTKs) are critical proteins involved in cellular signaling pathways that control cell growth, proliferation, and survival. google.com Abnormal RTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The benzimidazole structure is a well-established pharmacophore in the design of RTK inhibitors. frontiersin.orgmdpi.com

While specific inhibition data for this compound is not available, numerous studies have successfully developed benzimidazole derivatives as potent inhibitors of various RTKs, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). frontiersin.orgmdpi.com

For example, a series of novel 1,2-disubstituted benzimidazoles were rationally designed and evaluated as VEGFR-2 inhibitors. Several of these compounds demonstrated promising inhibitory activity against VEGFR-2 in HepG2 (liver cancer) cells, with some arresting the cell cycle at the G2/M phase. mdpi.com Other research has focused on creating benzimidazole-1,3,4-oxadiazole hybrids that show significant inhibitory effects on EGFR kinase. mdpi.com The structural similarity of the benzimidazole nucleus to the quinazoline (B50416) scaffold, which is found in first- and second-generation EGFR inhibitors, makes it a valuable starting point for designing new antagonists. frontiersin.org

Table 2: Kinase Inhibition Profiles of Various Benzimidazole Derivatives

Synergistic Effects with Established Agents

The combination of therapeutic agents is a cornerstone of modern cancer therapy, often leading to improved efficacy and the ability to overcome drug resistance. There is evidence to suggest that benzimidazole derivatives may act synergistically with other established anticancer agents.

One significant challenge in cancer treatment is multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). A study on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives revealed their ability to overcome resistance to the tyrosine kinase inhibitor imatinib (B729) in chronic myeloid leukemia (CML) cells. nih.gov The results indicated that these compounds could inhibit the activity of P-gp in imatinib-resistant cells, suggesting that they could be used in combination to resensitize resistant tumors to standard therapy. nih.gov

In another example, the benzimidazole-based fungicide Carbendazim demonstrated enhanced tumor-inhibitory effects against breast cancer cells when used in combination with the antioxidant astaxanthin. nih.gov Furthermore, patent literature for other benzimidazole compounds suggests that their combination with other active ingredients can be expected to produce synergistic effects in various applications. google.com These findings highlight the potential of the benzimidazole scaffold, and by extension compounds like this compound, to be used as part of combination therapies to enhance treatment outcomes.

Coordination Chemistry and Material Science Applications

Ligand Properties of 1H-Benzimidazol-2-yl Propyl Sulfide (B99878)

The coordinating behavior of 1H-benzimidazol-2-yl propyl sulfide is dictated by the presence of specific donor atoms and its structural flexibility, which allows for various binding modes.

This compound possesses two types of donor atoms: the nitrogen atoms of the benzimidazole (B57391) ring and the sulfur atom of the propyl sulfide group. cyberleninka.ru The benzimidazole moiety contains both a pyridine-type nitrogen (sp² hybridized) and a pyrrole-type nitrogen. The pyridine-type nitrogen is the primary site for metal coordination due to its readily available lone pair of electrons. researchgate.net

The sulfur atom in the propyl sulfide chain acts as a soft donor, showing a strong affinity for soft metal ions. researchgate.net The presence of both hard (nitrogen) and soft (sulfur) donor atoms makes this ligand capable of coordinating with a wide range of metal ions and allows for fine-tuning of the electronic properties of the resulting metal complexes. rsc.org

The arrangement of the nitrogen and sulfur donor atoms allows this compound to act as a chelating ligand, binding to a metal center through more than one donor atom to form a stable ring structure. Depending on the conformation of the propyl chain, it can function as a bidentate or tridentate ligand.

Bidentate Coordination: The ligand can coordinate to a metal center using the pyridine-type nitrogen of the benzimidazole ring and the sulfur atom of the thioether, forming a stable chelate ring. researchgate.netscience.gov

Tridentate Coordination: In ligands where two benzimidazole units are linked by a thioether chain (bis(benzimidazol-yl)thioethers), the two benzimidazole nitrogens and the sulfur atom can all coordinate to a single metal center. rsc.org This N₂S donor set is crucial in forming stable complexes with specific geometries. rsc.org

The coordination of the ligand to a metal often results in deprotonation of the pyrrole-type N-H group, creating an anionic ligand that forms even more stable complexes. researchgate.net

Formation of Metal Complexes with Transition Metals (e.g., Copper, Zinc, Nickel, Cobalt)

The versatile donor set of benzimidazole-thioether ligands facilitates the formation of stable coordination complexes with a variety of first-row transition metals. sci-hub.se While specific studies on this compound are limited, extensive research on analogous structures demonstrates their robust ability to form complexes with metals such as copper(II), zinc(II), nickel(II), and cobalt(II). nih.govresearchgate.netresearchgate.net

The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt (e.g., chloride or nitrate (B79036) salts) in a suitable solvent like ethanol (B145695) or methanol. nih.gov The resulting complexes exhibit diverse geometries, including square planar, tetrahedral, and distorted trigonal bipyramidal, depending on the metal ion and the ligand's coordination mode. rsc.org For instance, copper(II) has been shown to form five-coordinate complexes with N₂S-donor benzimidazole-thioether ligands. rsc.org

Table 1: Examples of Metal Complexes with Analogous Benzimidazole-Thioether Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| 1,5-bis(benzimidazol-2-yl)-3-thiapentane | Copper(II) | [Cu(L)(H₂O)Cl]Cl | Trigonal Bipyramidal Distorted Square Based Pyramidal | rsc.org |

| 1,8-bis(benzimidazol-2-yl)-3,6-dithiaoctane | Copper(II) | [Cu(L)(NO₃)]NO₃ | Trigonal Bipyramidal | rsc.org |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Nickel(II) | [NiL₂] | Not specified | nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cobalt(II) | [CoL₂] | Not specified | nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Zinc(II) | [ZnL₂] | Not specified | nih.gov |

Catalytic Applications of Metal-Benzimidazole Sulfide Complexes

Metal complexes derived from benzimidazole ligands are recognized for their significant catalytic potential in a range of organic transformations. researchgate.netmdpi.com The incorporation of a sulfide donor, as in this compound, can modulate the electronic and steric properties of the metal center, influencing its catalytic activity.

Complexes of metals like palladium, nickel, and copper with benzimidazole-containing ligands are used as catalysts for cross-coupling reactions. researchgate.net Furthermore, metal complexes are widely employed in the catalytic oxidation of organic sulfides to sulfoxides or sulfones, which are important intermediates in the synthesis of pharmaceuticals. frontiersin.org Ruthenium complexes with similar N-heterocyclic ligands have shown promise in hydrogenation, dehydrogenation, and oxidation reactions. arabjchem.org Metal complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives with cobalt and nickel have been effectively used as catalysts for ethylene (B1197577) oligomerization. nih.gov The metal-ligand framework in these complexes provides a tunable platform for designing highly selective and efficient catalysts.

Development as Chemical Sensors and Probes

The intrinsic fluorescence of the benzimidazole scaffold and its ability to chelate metal ions make it an excellent candidate for developing fluorescent chemical sensors. tandfonline.com The coordination of a metal ion or an anion to a benzimidazole-based ligand can cause significant changes in its photophysical properties, such as fluorescence quenching or enhancement, allowing for the detection of the target analyte. tandfonline.comresearchgate.net

Ligands structurally similar to this compound have been successfully utilized as chemosensors. For example, a ruthenium complex of a bis(benzimidazol-yl-ethyl)sulfide was developed as a selective chemosensor for chloride ions. acs.org The sulfur atom can also play a direct role in sensing. Probes that utilize the strong affinity between sulfur and soft metal ions like copper have been designed for the detection of both Cu²⁺ and sulfide anions (S²⁻). rsc.orgmdpi.com The development of solid-state sensors on test strips offers a practical and low-cost method for detecting metal ions like Ni²⁺ in real-world samples. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity

The biological profile of 1H-benzimidazol-2-yl propyl sulfide (B99878) is intricately linked to the nature and position of various substituents on its core structure. Researchers have systematically modified the propyl chain, the benzimidazole (B57391) ring, and the sulfide linker to probe their effects on activity, leading to a deeper understanding of the pharmacophoric requirements for this class of compounds.

Influence of Propyl Chain Modifications

While extensive research on the specific impact of modifying the propyl chain of 1H-benzimidazol-2-yl propyl sulfide is not widely available in the public domain, general principles from related 2-alkylthio-benzimidazoles suggest that the nature of the alkyl group at the 2-position can significantly influence biological activity. For instance, in the context of anthelmintic benzimidazoles, the length and branching of the alkylthio chain can affect the compound's lipophilicity, which in turn can modulate its absorption, distribution, and interaction with the biological target. It is generally observed that an optimal alkyl chain length exists for maximizing activity, beyond which efficacy may decrease.

Effects of Substitutions on the Benzimidazole Ring (e.g., Halogens, Nitro Groups, Alkyl Groups)

Halogen atoms, such as chlorine and fluorine, are frequently incorporated into the benzimidazole ring. Their electron-withdrawing nature can modulate the pKa of the benzimidazole nitrogen atoms, which can be crucial for target interaction. For example, in a series of benzimidazole derivatives, the presence of electron-withdrawing groups on the benzimidazole ring has been shown to influence their antiparasitic activity.

Nitro groups, being strongly electron-withdrawing, can also significantly impact the electronic distribution within the benzimidazole system. However, their introduction can sometimes lead to toxicity concerns. Alkyl groups, on the other hand, are electron-donating and increase the lipophilicity of the molecule. The position of these substituents is also critical; for instance, substitutions at the 5- and 6-positions of the benzimidazole ring are common strategies for modulating activity.

A study on the antiparasitic activity of a series of benzimidazole derivatives against Trichomonas vaginalis and Giardia intestinalis provides quantitative insight into the effects of ring substitution. The data reveals that the nature and position of substituents on the benzimidazole ring can lead to differential activity against the two parasites.

| Compound | R1 | R3 | R4 | R5 | pIC50 T. vaginalis | pIC50 G. intestinalis |

|---|---|---|---|---|---|---|

| 1 | CH3 | H | Propylthio | H | 6.70 | 4.98 |

| 2 | CH3 | H | H | Propylthio | 5.59 | 5.85 |

| 3 | H | H | Propylthio | H | 6.46 | 5.82 |

Role of the Sulfide Linker and its Oxidation State (Sulfide vs. Sulfoxide (B87167) vs. Sulfone)

The sulfide linker in this compound is a key structural feature that not only connects the propyl group to the benzimidazole core but also influences the molecule's conformational flexibility and electronic properties. Oxidation of the sulfur atom to its corresponding sulfoxide and sulfone states is a common metabolic pathway and a synthetic strategy to modulate the compound's physicochemical and biological properties.

Correlation between Molecular Structure and In Vitro Efficacy

The in vitro efficacy of this compound derivatives is a direct consequence of their molecular structure. Subtle changes in the arrangement of atoms can lead to significant differences in biological activity. This correlation is often quantified through metrics such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).

For instance, in the context of antimicrobial activity, the lipophilicity and electronic properties of the benzimidazole derivatives play a crucial role in their ability to penetrate bacterial or fungal cell membranes and interact with intracellular targets. Structure-activity relationship studies have shown that there is often a parabolic relationship between lipophilicity and activity, where either too low or too high lipophilicity can be detrimental to efficacy.

The aforementioned data on antiparasitic activity against T. vaginalis and G. intestinalis illustrates this correlation. The variation in pIC50 values with different substitution patterns on the benzimidazole ring provides a clear link between molecular structure and in vitro efficacy. These quantitative relationships are vital for guiding the design of more potent and selective compounds.

Rational Design Principles for Enhanced Biological and Chemical Properties

The development of new and improved derivatives of this compound relies on the application of rational design principles. These principles are derived from a thorough understanding of the SAR and SPR of this chemical class, often aided by computational modeling techniques.

One key principle is scaffold hopping , where the benzimidazole core is retained, but the substituents are varied to explore new chemical space and identify novel interactions with the biological target. This can involve changing the length and branching of the alkylthio chain or introducing different functional groups on the benzimidazole ring.

Another important strategy is bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a sulfide linker might be replaced with an ether or an amine to probe the importance of the sulfur atom.

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how different derivatives of this compound will bind to the target's active site, allowing for the design of compounds with improved binding affinity.

Finally, property-based design focuses on optimizing the physicochemical properties of the molecule, such as solubility, permeability, and metabolic stability, to ensure that it has a favorable pharmacokinetic profile. This is crucial for translating in vitro efficacy into in vivo therapeutic effects.

By applying these rational design principles, medicinal chemists can systematically modify the structure of this compound to develop new analogues with enhanced biological activity and improved chemical properties, ultimately leading to the discovery of novel therapeutic agents.

Future Research Directions and Perspectives

Advanced Synthetic Strategies for Complex Analogues

The future of drug discovery and materials science relies on the ability to create increasingly complex and diverse molecules. For derivatives of 1H-benzimidazol-2-yl propyl sulfide (B99878), future synthetic research will likely move beyond simple substitutions.

Advanced strategies will focus on creating sophisticated analogues to refine biological activity and explore new chemical space. amazonaws.com One promising approach involves the use of multi-component reactions, which allow for the one-pot synthesis of complex structures from simple starting materials, enhancing efficiency and atom economy. mdpi.com Solid-phase synthesis is another high-throughput method that can accelerate the creation of large libraries of benzimidazole (B57391) derivatives by simplifying purification and enabling parallel synthesis. impactfactor.org

Furthermore, the development of novel catalytic systems, such as those using molybdenum sulfide or zinc sulfide nanoparticles, can facilitate more efficient and environmentally friendly syntheses. acs.orgnih.govajgreenchem.com These catalysts can enable challenging transformations, such as the direct reductive coupling of dinitroarenes with aldehydes, to produce functionalized benzimidazoles under milder conditions. acs.orgnih.gov Future work may also focus on creating chiral analogues and complex metal complexes of benzimidazole thioethers to explore stereospecific interactions with biological targets or to develop new catalytic properties. ukzn.ac.zaroyalsocietypublishing.org

High-Throughput Screening and Lead Optimization Studies

High-throughput screening (HTS) is a critical tool for identifying promising lead compounds from large chemical libraries. impactfactor.org Future research will involve the screening of diverse libraries of 1H-benzimidazol-2-yl propyl sulfide analogues against a wide array of biological targets. This will help to identify compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammatory conditions. nih.govajrconline.orgorientjchem.org

Once initial hits are identified, lead optimization studies will be crucial for improving their potency, selectivity, and pharmacokinetic properties. acs.org This process involves systematic modifications of the lead compound's structure and studying the resulting structure-activity relationships (SAR). bohrium.comrsc.org For instance, modifying the length and branching of the alkyl sulfide chain or introducing various substituents on the benzimidazole ring can significantly impact biological activity. acs.org Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in guiding these optimization efforts, making the process more efficient and cost-effective. researchgate.netajgreenchem.com

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological effects of this compound and its analogues, future research must integrate data from various "omics" technologies, including genomics, proteomics, and metabolomics. oup.com This systems-level approach provides a comprehensive profile of how these compounds interact with biological systems.